molecular formula C17H16N2O5 B2427038 (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 308292-47-9

(2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2427038
CAS No.: 308292-47-9
M. Wt: 328.324
InChI Key: ORHCOBZTDWNNJG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a 2,5-dimethoxyphenyl group and a 3-nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 3-nitrobenzaldehyde.

    Condensation Reaction: The 2,5-dimethoxyaniline reacts with 3-nitrobenzaldehyde in the presence of a base to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced to form the amine.

    Amidation: The amine undergoes an amidation reaction with a suitable acylating agent to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidation of the methoxy groups can lead to the formation of quinones.

    Reduction: Reduction of the nitro group forms the corresponding amine.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Could be investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The methoxy and nitro groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the nitro group, which may affect its reactivity and applications.

    (2E)-N-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position, potentially altering its chemical properties.

Uniqueness

The presence of both the 2,5-dimethoxyphenyl and 3-nitrophenyl groups in (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide makes it unique compared to other enamides

Properties

IUPAC Name

(E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-14-7-8-16(24-2)15(11-14)18-17(20)9-6-12-4-3-5-13(10-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHCOBZTDWNNJG-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.